1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiazole ring, a pyrazole ring, and a morpholine moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a nucleophilic substitution reaction, often using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, typically using morpholine and an appropriate leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interacting with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride can be compared with similar compounds, such as:
1-ethyl-3-(4-ethyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide: This compound lacks the morpholine moiety, which may affect its chemical reactivity and biological activity.
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide: This compound lacks the ethyl group on the pyrazole ring, which may influence its overall properties.
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(piperidin-4-yl)ethyl]-1H-pyrazole-5-carboxamide: This compound has a piperidine moiety instead of a morpholine moiety, which may alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-3-16-6-5-7-18-19(16)23-21(29-18)25(11-10-24-12-14-28-15-13-24)20(27)17-8-9-22-26(17)4-2;/h5-9H,3-4,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABULIZBLPCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4CC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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